1,7-Diphenylhepta-1,6-diene-3,5-dione
Description
Properties
Molecular Formula |
C19H16O2 |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1,7-diphenylhepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C19H16O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-14H,15H2 |
InChI Key |
UXLWOYFDJVFCBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC=CC=C2 |
Synonyms |
DCMeth cpd dicinnamoylmethane |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol and Optimization
In a typical procedure, benzaldehyde (2.12 g, 0.02 mol), acetylacetone (1.02 mL, 0.01 mol), and BF₃·Et₂O (12.3 mL) are refluxed in ethanol (25 mL) at 125°C for 3 hours. The reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:4). Post-reaction, the crude product is extracted with ethyl acetate, washed with 10% HCl and water, dried over Na₂SO₄, and purified via column chromatography. Key optimizations include:
-
Catalyst Loading : Stoichiometric BF₃·Et₂O (1.2 equiv) ensures complete enolization of acetylacetone.
-
Solvent Selection : Ethanol enhances solubility of intermediates while minimizing side reactions.
-
Temperature : Reflux at 125°C balances reaction rate and product stability.
Mechanistic Insights
BF₃·Et₂O coordinates with acetylacetone’s carbonyl groups, stabilizing the enolate intermediate. Sequential aldol condensation with benzaldehyde yields the conjugated dienone backbone. The reaction’s regioselectivity arises from the electronic effects of the aryl aldehydes, favoring 1,6-diene formation.
Alternative DMSO-Mediated Synthesis
A less conventional route employs dimethyl sulfoxide (DMSO) as both solvent and base in the presence of potassium carbonate (K₂CO₃). This method, though primarily reported for chlorophenyl derivatives, is adaptable to 1,7-diphenylhepta-1,6-diene-3,5-dione.
Procedure and Yield
A mixture of (1E,6E)-1,7-bis(4-chlorophenyl)-4-(1,3-dithiolan-2-ylidene)hepta-1,6-diene-3,5-dione (223 mg, 0.5 mmol) and K₂CO₃ (17.3 mg, 0.125 mmol) in DMSO (5 mL) is stirred at room temperature for 8.5 hours. After extraction with diethyl ether and purification via column chromatography (Et₃N/EtOAc/PE), the product is isolated in 95% yield.
Advantages and Limitations
-
Pros : Mild conditions and high functional group tolerance.
-
Cons : Requires pre-functionalized starting materials, limiting scalability.
Microwave-Assisted Silica-Catalyzed Synthesis
Recent advances highlight microwave irradiation as a rapid, energy-efficient alternative. Silica gel (SiO₂) serves as a heterogeneous catalyst, enabling one-pot synthesis under solvent-free conditions.
Experimental Setup
Curcumin (1 mmol), dimethylamine (2 mmol), formaldehyde (2 mmol), and silica (3 mmol) are irradiated in xylene (15 mL) at 300 W for 1–2 minutes. The product, precipitated via ice bath cooling, is recrystallized from 95% ethanol.
Key Findings
-
Reaction Time : Completion within 2 minutes vs. 3 hours for thermal methods.
-
Yield : 89–95% after recrystallization.
-
Catalyst Reusability : SiO₂ retains activity for 3–4 cycles.
Comparative Analysis of Synthesis Methods
Characterization and Validation
All methods validate product identity via spectroscopic techniques:
Chemical Reactions Analysis
1,7-Diphenylhepta-1,6-diene-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions include benzaldehyde, cinnamaldehyde, and flavanone . The compound’s photochemical properties also allow it to undergo unique photochemical conversions, such as the formation of flavonoids from diarylheptanoid molecules .
Scientific Research Applications
1,7-Diphenylhepta-1,6-diene-3,5-dione has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound to study the photostability and photochemical properties of curcuminoids . In biology and medicine, it has been investigated for its potential antioxidant and antitumor activities . The compound’s ability to form complexes with metal ions, such as copper(II), has also been explored for applications in materials science, including wood photoprotection .
Mechanism of Action
The mechanism of action of 1,7-Diphenylhepta-1,6-diene-3,5-dione involves its interaction with molecular targets and pathways. The compound’s photochemical properties allow it to absorb light and undergo photochemical reactions, leading to the formation of various photoproducts . These photoproducts can interact with biological molecules, such as proteins and DNA, potentially leading to antioxidant and antitumor effects . The compound’s ability to form metal complexes also plays a role in its mechanism of action, as these complexes can exhibit enhanced stability and reactivity .
Comparison with Similar Compounds
Bioavailability and Solubility
Photophysical Properties
- The 4-dimethylamino analog exhibits a redshifted absorption maximum (λₐᵦₛ = 450 nm) and strong fluorescence, making it superior to 1,7-diphenylhepta-1,6-diene-3,5-dione in PDT applications .
- Halogenated derivatives (e.g., 4-bromophenyl) show enhanced phototoxicity due to heavy atom effects, which increase intersystem crossing and ROS generation .
Anticancer Mechanisms
- 1,7-Diphenylhepta-1,6-diene-3,5-dione inhibits NF-κB signaling, reducing hepatic ischemia-reperfusion injury , whereas BDMC-A arrests the cell cycle at G2/M phase in breast cancer cells .
- Palladium(II) complexes of methoxy-substituted analogs exhibit dual mechanisms: mitochondrial apoptosis and inhibition of cancer stem cell markers (e.g., CD133) .
Antioxidant Efficacy
- Both 1,7-diphenylhepta-1,6-diene-3,5-dione and BDMC-A reduce lipid peroxidation (LPO) in DMH-induced colon carcinogenesis, but BDMC-A shows faster restoration of glutathione levels .
Q & A
Q. What are the common synthetic routes for 1,7-Diphenylhepta-1,6-diene-3,5-dione, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , such as Sonogashira coupling, to introduce aryl groups. For example, terminal alkynes can react with aryl halides under inert conditions (e.g., N₂ atmosphere) with Pd(PPh₃)₄ as a catalyst and CuI as a co-catalyst . Solvent choice (e.g., THF or DMF) and temperature (60–80°C) critically affect reaction efficiency. Yields often range from 60–85%, with impurities managed via column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. How can researchers characterize the structural purity of 1,7-Diphenylhepta-1,6-diene-3,5-dione?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm conjugation patterns and phenyl group integration. For instance, the diketone protons (C3 and C5) resonate at δ 6.2–6.5 ppm in CDCl₃ .
- FTIR : Strong C=O stretches (~1680 cm⁻¹) and C=C aromatic stretches (~1600 cm⁻¹) validate the core structure .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 369.12) .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis of 1,7-Diphenylhepta-1,6-diene-3,5-dione for scalability?
Methodological Answer: Use factorial design to identify critical variables (e.g., catalyst loading, solvent polarity, temperature). For example, a 2³ factorial design (3 factors at 2 levels) can model interactions between Pd catalyst concentration (0.5–1.0 mol%), reaction time (12–24 h), and solvent (THF vs. DMF). Response surface methodology (RSM) then optimizes yield . Orthogonal arrays (e.g., Taguchi method) reduce experimental runs while maintaining statistical robustness .
Q. How do researchers resolve contradictions in reported bioactivity data for diarylheptanoid analogs like 1,7-Diphenylhepta-1,6-diene-3,5-dione?
Methodological Answer:
- Meta-analysis : Compare bioassay conditions (e.g., cell lines, solvent controls) across studies. For example, discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from DMSO concentration differences (>1% can inhibit kinase activity) .
- Dose-response validation : Replicate assays under standardized conditions (e.g., MTT protocol with HepG2 cells, 48 h incubation) and apply ANOVA to assess significance (p < 0.05) .
Q. What mechanistic insights explain the photophysical properties of 1,7-Diphenylhepta-1,6-diene-3,5-dione?
Methodological Answer: The extended π-conjugation between phenyl and diketone groups enables strong UV-Vis absorption (λₐᵦₛ ~350 nm). Fluorescence quenching studies in polar solvents (e.g., methanol) suggest intramolecular charge transfer (ICT) states, supported by time-dependent DFT calculations . Solvatochromic shifts correlate with the solvent’s dielectric constant, modeled using Lippert-Mataga equations .
Q. How can structure-activity relationships (SARs) guide the modification of 1,7-Diphenylhepta-1,6-diene-3,5-dione for enhanced bioactivity?
Methodological Answer:
- Electron-withdrawing substituents : Introduce nitro (-NO₂) or cyano (-CN) groups at phenyl para-positions to enhance electrophilicity and interaction with biological targets (e.g., kinase ATP-binding pockets) .
- Steric effects : Methyl groups at ortho-positions reduce rotational freedom, stabilizing bioactive conformations. Docking simulations (AutoDock Vina) predict improved binding affinity (ΔG < -8 kcal/mol) .
Data Analysis and Validation
Q. What statistical methods are essential for analyzing contradictory kinetic data in catalytic applications of this compound?
Methodological Answer:
- Multivariate regression : Correlate reaction rate (k) with variables like temperature, catalyst loading, and substrate concentration. Outliers are identified via Cook’s distance (>4/n) .
- Error propagation analysis : Quantify uncertainty in Arrhenius parameters (Eₐ and A) using Monte Carlo simulations .
Q. How do researchers validate the reproducibility of synthetic protocols for 1,7-Diphenylhepta-1,6-diene-3,5-dione across labs?
Methodological Answer:
- Interlaboratory studies : Share standardized protocols (e.g., IUPAC guidelines) and use blind replicates.
- Control charts : Monitor yield variability (e.g., X̄ ± 3σ) across batches. Consistent deviations (>2σ) indicate systemic errors (e.g., impure starting materials) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
